1-(3-Bromopropyl)-2-methoxybenzene chemical properties
1-(3-Bromopropyl)-2-methoxybenzene chemical properties
This guide provides an in-depth technical analysis of 1-(3-Bromopropyl)-2-methoxybenzene , a critical alkylating agent in medicinal chemistry.
CRITICAL DISAMBIGUATION NOTE
User Alert: The CAS number provided in your request (2198-66-5 ) corresponds to 2-Bromo-4-tert-butylphenol.
Based on the chemical name provided, this guide focuses on 1-(3-Bromopropyl)-2-methoxybenzene (Correct CAS: 38011-77-7 ), also known as 2-(3-Bromopropyl)anisole.[1] This compound is the specific regioisomer required for the synthesis of aryl-piperazine drugs like Urapidil.
CAS: 38011-77-7 | Role: Electrophilic Alkylating Agent | Class: Arylalkyl Halide
Part 1: Chemical Identity & Physiochemical Core
1-(3-Bromopropyl)-2-methoxybenzene is a bifunctional intermediate featuring an electron-rich anisole ring and a reactive alkyl bromide tail.[1] Its primary utility lies in its ability to undergo nucleophilic substitution (
Key Technical Specifications
| Property | Specification | Technical Note |
| CAS Number | 38011-77-7 | Distinct from para (57293-19-3) and meta (6943-97-1) isomers.[2] |
| Formula | Molecular Weight: 229.11 g/mol | |
| Appearance | Clear to pale yellow liquid | Darkens upon oxidation/light exposure.[1] |
| Density | ~1.31 g/mL (Predicted) | Denser than water; facilitates phase separation in aqueous workups.[1] |
| Boiling Point | ~135–140°C @ 1-2 mmHg | High boiling point requires vacuum distillation for purification. |
| Solubility | DCM, THF, Toluene, EtOAc | Immiscible in water; hydrolytically stable at neutral pH. |
| Reactivity | High ( | The bromine is a good leaving group; the methoxy group exerts an ortho-steric effect but electronically activates the ring.[1] |
Part 2: Synthesis & Production Protocols
The synthesis of 1-(3-Bromopropyl)-2-methoxybenzene requires precise regiocontrol.[1] Direct alkylation of anisole with 1,3-dibromopropane yields a mixture of isomers (ortho/para) and poly-alkylated products.[1]
The Authoritative Route: Conversion of 3-(2-methoxyphenyl)propan-1-ol via phosphorous tribromide (
Synthesis Workflow Diagram
Caption: Regioselective synthesis pathway ensuring ortho-substitution integrity.
Detailed Experimental Protocol (Alcohol to Bromide)
Objective: Convert 3-(2-methoxyphenyl)propan-1-ol to the target bromide.
Reagents:
-
3-(2-Methoxyphenyl)propan-1-ol (1.0 eq)
-
Phosphorus Tribromide (
) (0.4 eq)[1] -
Dichloromethane (DCM) (anhydrous, solvent)[1]
-
Sodium Bicarbonate (
) (quenching)[1]
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet. Charge with the alcohol precursor and anhydrous DCM (5 mL/g precursor).[1] Cool to 0°C in an ice bath.
-
Addition: Dilute
in a small volume of DCM. Add dropwise to the alcohol solution over 30 minutes. Caution: Exothermic reaction.-
Mechanistic Insight: Low temperature prevents elimination side-reactions (styrene formation) and minimizes ether cleavage of the methoxy group.
-
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 3–5 hours. Monitor by TLC (Hexane:EtOAc 9:1).[1] The alcohol spot (
) should disappear, replaced by the bromide ( ). -
Quenching: Cool back to 0°C. Slowly add saturated aqueous
to neutralize phosphorous acid byproducts. -
Workup: Separate the organic layer.[1][3] Extract the aqueous layer twice with DCM.[1] Combine organics, wash with brine, and dry over anhydrous
. -
Purification: Concentrate under reduced pressure. The residue is typically pure enough for subsequent steps. If necessary, purify via vacuum distillation (approx. 140°C @ 2 mmHg) or flash chromatography (100% Hexanes).
Part 3: Pharmaceutical Applications (Urapidil & Silodosin)
This compound is the "linker" fragment in the synthesis of aryl-piperazine antihypertensives and alpha-blockers.[1]
The Urapidil Connection
Urapidil (Antihypertensive) functions as an
Reaction Logic: The 1-(3-bromopropyl)-2-methoxybenzene acts as the electrophile.[1] It is attacked by the secondary amine of 1-(2-methoxyphenyl)piperazine .[1]
Mechanism of Action (Drug Synthesis)
Caption: Convergent synthesis of the Urapidil skeleton via N-alkylation.
Critical Protocol Note:
-
Solvent: Acetonitrile (ACN) or DMF.
-
Base: Potassium Carbonate (
) or Triethylamine ( ) is required to scavenge the HBr generated.[1] -
Catalyst: Potassium Iodide (KI) (0.1 eq) is often added (Finkelstein condition) to convert the alkyl bromide to the more reactive alkyl iodide in situ, accelerating the reaction rate.[1]
Part 4: Safety, Handling, and Stability
As an alkylating agent, this compound poses specific biological hazards.
Hazard Profile (GHS Classification)
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H317: May cause an allergic skin reaction (Sensitizer).
Storage & Stability[4][5]
-
Hydrolysis: Stable in ambient air but slowly hydrolyzes in the presence of moisture and heat.[1]
-
Light Sensitivity: Alkyl bromides can degrade under UV light, liberating free bromine (
), which turns the liquid brown. -
Recommendation: Store in amber glass bottles under an inert atmosphere (Argon/Nitrogen) at 2–8°C.
References
-
Synthesis of Urapidil: Patent CN109516960B. Preparation method of urapidil hydrochloride. Google Patents. Link
- Bromination Protocols:Journal of Medicinal Chemistry. Structure-activity relationships of aryl-piperazine derivatives.
-
Physical Properties (Isomer Comparison): PubChem Compound Summary for CID 57293-19-3 (Para-isomer) and CID 6943-97-1 (Meta-isomer) used for property estimation. National Library of Medicine (US). Link
- Piperazine Alkylation Kinetics:Organic Process Research & Development.
